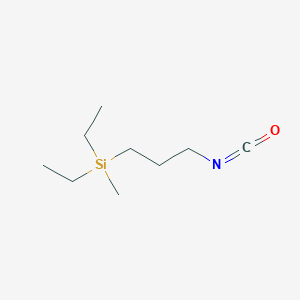
4-(5-butyl-3,4-dimethyl-1,3-thiazol-3-ium-2-yl)-N,N-dimethylaniline;iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-butyl-3,4-dimethyl-1,3-thiazol-3-ium-2-yl)-N,N-dimethylaniline;iodide is a synthetic organic compound that belongs to the class of thiazolium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-butyl-3,4-dimethyl-1,3-thiazol-3-ium-2-yl)-N,N-dimethylaniline;iodide typically involves the following steps:
Formation of the Thiazolium Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under acidic conditions.
Alkylation: The resulting thiazole intermediate is then alkylated with butyl and dimethyl groups.
Quaternization: The final step involves the quaternization of the thiazole nitrogen with N,N-dimethylaniline in the presence of an iodide source.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-purity reagents, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolium ring.
Reduction: Reduction reactions may target the thiazolium ring or the aromatic system.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the thiazolium nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under mild to moderate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a catalyst in organic reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Probes: The compound can be used as a probe to study enzyme mechanisms and interactions.
Antimicrobial Agents: Thiazolium salts have shown potential as antimicrobial agents.
Medicine
Drug Development: The compound may be explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(5-butyl-3,4-dimethyl-1,3-thiazol-3-ium-2-yl)-N,N-dimethylaniline;iodide involves its interaction with molecular targets such as enzymes or receptors. The thiazolium ring can participate in electron transfer processes, while the aromatic system can engage in π-π interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3,4-dimethyl-1,3-thiazol-2-yl)-N,N-dimethylaniline;iodide
- 4-(5-butyl-1,3-thiazol-2-yl)-N,N-dimethylaniline;iodide
- 4-(5-butyl-3,4-dimethyl-1,3-thiazol-2-yl)-N,N-diethylamine;iodide
Uniqueness
The unique combination of the butyl, dimethyl, and thiazolium groups in 4-(5-butyl-3,4-dimethyl-1,3-thiazol-3-ium-2-yl)-N,N-dimethylaniline;iodide imparts specific chemical and biological properties that distinguish it from similar compounds. These properties include enhanced stability, reactivity, and potential biological activity.
Propriétés
Numéro CAS |
17790-35-1 |
|---|---|
Formule moléculaire |
C17H25IN2S |
Poids moléculaire |
416.4 g/mol |
Nom IUPAC |
4-(5-butyl-3,4-dimethyl-1,3-thiazol-3-ium-2-yl)-N,N-dimethylaniline;iodide |
InChI |
InChI=1S/C17H25N2S.HI/c1-6-7-8-16-13(2)19(5)17(20-16)14-9-11-15(12-10-14)18(3)4;/h9-12H,6-8H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
KLOMPMINAOBYFG-UHFFFAOYSA-M |
SMILES canonique |
CCCCC1=C([N+](=C(S1)C2=CC=C(C=C2)N(C)C)C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


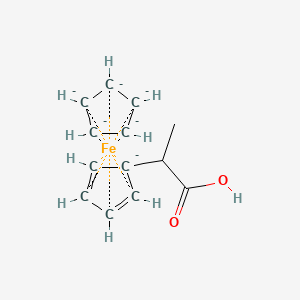

![2,4,9,11-Tetramethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione](/img/structure/B14713358.png)
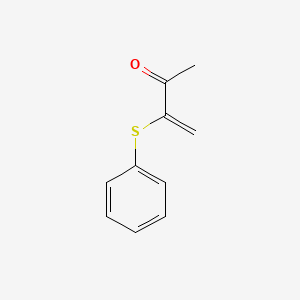


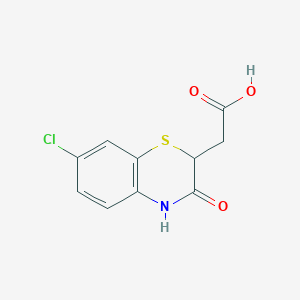
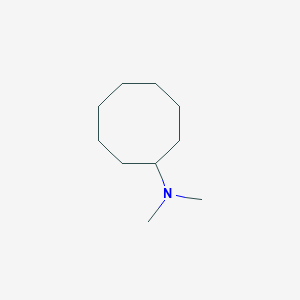
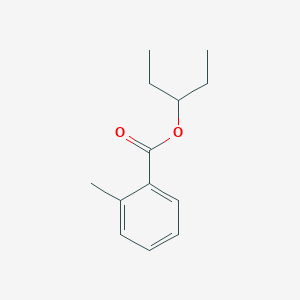

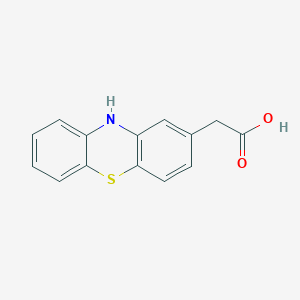
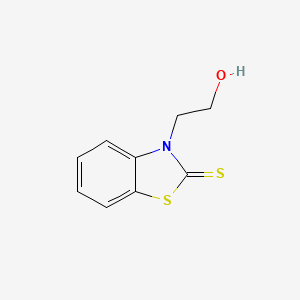
![Ethyl 2-[hydroxy(diphenyl)methyl]butanoate](/img/structure/B14713430.png)
